molecular formula C14H16N2O2 B7463938 4-(1-Acetylpiperidin-4-yloxy)benzonitrile

4-(1-Acetylpiperidin-4-yloxy)benzonitrile

Cat. No.: B7463938
M. Wt: 244.29 g/mol
InChI Key: QMNILVKNHFBROH-UHFFFAOYSA-N
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Description

4-(1-Acetylpiperidin-4-yloxy)benzonitrile is an organic compound with the molecular formula C14H16N2O2 It is a derivative of benzonitrile, featuring a piperidine ring substituted with an acetyl group and an ether linkage to the benzonitrile moiety

Properties

IUPAC Name

4-(1-acetylpiperidin-4-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11(17)16-8-6-14(7-9-16)18-13-4-2-12(10-15)3-5-13/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNILVKNHFBROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-acetylpiperidine under suitable conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Acetylpiperidin-4-yloxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the acetyl group or reduce the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF) are commonly employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Products can include primary amines or secondary alcohols.

    Substitution: Products vary based on the substituents introduced during the reaction.

Scientific Research Applications

4-(1-Acetylpiperidin-4-yloxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Acetylpiperidin-4-yloxy)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The acetyl group and piperidine ring can facilitate binding to specific sites, while the benzonitrile moiety may participate in additional interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methylpiperidin-4-yloxy)benzonitrile: Similar structure but with a methyl group instead of an acetyl group.

    4-(4-Piperidinyloxy)benzonitrile: Lacks the acetyl group, featuring only the piperidine ring.

    4-(3-Aminophenyl)benzonitrile: Contains an amino group instead of the piperidine ring.

Uniqueness

4-(1-Acetylpiperidin-4-yloxy)benzonitrile is unique due to the presence of both the acetyl group and the piperidine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions that are not possible with similar compounds.

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